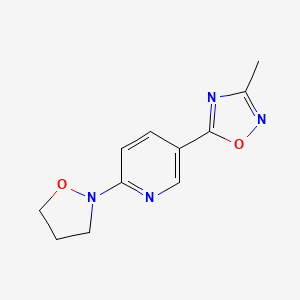![molecular formula C14H12N2O3 B4929362 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B4929362.png)
2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid, also known as Mecarbinate, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Mecarbinate belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
作用機序
The mechanism of action of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition results in the anti-inflammatory, analgesic, and antipyretic effects of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid.
Biochemical and Physiological Effects
2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has a half-life of approximately 4 hours in humans and is primarily eliminated through renal excretion.
実験室実験の利点と制限
2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action and has been extensively studied for its pharmacological effects. However, 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has some limitations for use in laboratory experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has a short half-life in humans, which can limit its effectiveness in clinical applications.
将来の方向性
Future research on 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid could focus on its potential therapeutic applications in other disease conditions, such as inflammatory bowel disease and Alzheimer's disease. Additionally, the development of more water-soluble formulations of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid could increase its effectiveness in vivo. Further studies could also investigate the potential use of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid in combination with other drugs for enhanced therapeutic effects. Finally, the investigation of the long-term effects of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid use in humans could provide valuable information for its clinical use.
Conclusion
In conclusion, 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid is a promising compound with potential therapeutic applications in various disease conditions. Its anti-inflammatory, analgesic, and antipyretic effects make it a promising candidate for the treatment of inflammatory diseases and cancer. Further research on 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid could lead to the development of more effective treatments for these conditions.
合成法
The synthesis of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid involves the reaction of 2-methyl-3-nitrobenzoic acid with 3-pyridinecarboxylic acid and thionyl chloride. This reaction produces 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid as a white crystalline powder with a melting point of 220-224°C.
科学的研究の応用
2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has been studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-methyl-3-(pyridine-3-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9-11(14(18)19)5-2-6-12(9)16-13(17)10-4-3-7-15-8-10/h2-8H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKNNBORXKUUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine](/img/structure/B4929281.png)
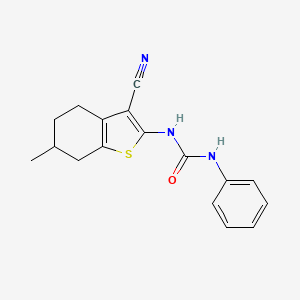
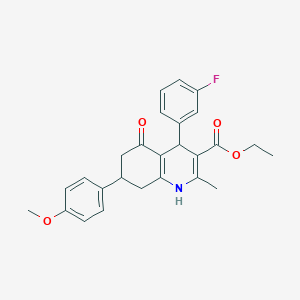
![ethyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4929304.png)
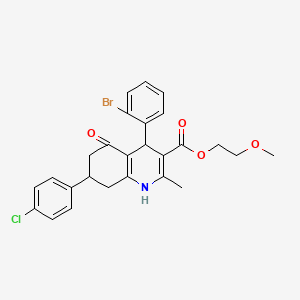
![ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B4929309.png)
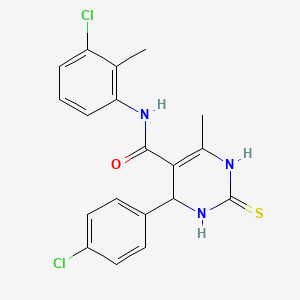
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylpropanamide](/img/structure/B4929317.png)
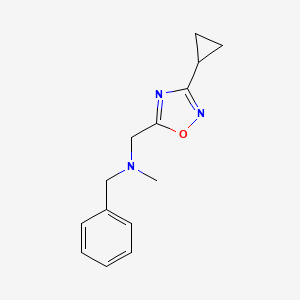
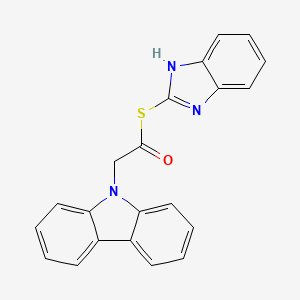
![N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4929354.png)
![2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4929371.png)
![dimethyl 2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)terephthalate](/img/structure/B4929377.png)
